molecular formula C12H17N5O5 B12314754 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one

Cat. No.: B12314754
M. Wt: 311.29 g/mol
InChI Key: HVFZUAXDKNDVBR-UHFFFAOYSA-N
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Description

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one is a purine nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine nucleosides .

Scientific Research Applications

2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism, and the pathways affected are those related to cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one apart is its specific combination of functional groups, which confer unique properties such as enhanced stability and specific biological activity. Its ability to interfere with nucleic acid synthesis makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16(2)9(6)20/h4-5,7,10,18-19,21H,3H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZUAXDKNDVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N(C3=O)C)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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